

# Application Note: HPLC Method for Quantification of Keto Ziprasidone in Ziprasidone API

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## Compound of Interest

Compound Name: Keto Ziprasidone

Cat. No.: B3030221

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## Introduction

Ziprasidone is an atypical antipsychotic drug used in the treatment of schizophrenia and bipolar disorder.[1][2] During the synthesis and storage of Ziprasidone Active Pharmaceutical Ingredient (API), process-related impurities and degradation products can arise. One such critical impurity is **Keto Ziprasidone**. [3][4][5] Monitoring and controlling the levels of this impurity is essential to ensure the safety and efficacy of the final drug product. This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of **Keto Ziprasidone** in Ziprasidone API.

## Chemical Structures

Ziprasidone: 5-[2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one  
**Keto Ziprasidone**: 5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]acetyl]-6-chloro-2,3-dihydro-1H-indol-2-one

## Experimental Protocol

### Materials and Reagents

- Ziprasidone API (working standard and test sample)
- **Keto Ziprasidone** reference standard

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium phosphate monobasic ( $\text{KH}_2\text{PO}_4$ ) (AR grade)
- Orthophosphoric acid (AR grade)
- Triethylamine (for HPLC)
- Water (Milli-Q or equivalent)

## Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Compartment, and UV-Vis Detector
Column	Waters Spherisorb ODS1 (C18), 5 $\mu\text{m}$ , 4.6 x 250 mm or equivalent
Mobile Phase A	Buffer: Acetonitrile (80:20, v/v)
Mobile Phase B	Buffer: Acetonitrile (10:90, v/v)
Buffer Preparation	0.05 M $\text{KH}_2\text{PO}_4$ with 10 mL/L of triethylamine, pH adjusted to 2.5 with orthophosphoric acid
Gradient Program	Time (min)
Flow Rate	1.5 mL/min
Column Temperature	25°C
Detector Wavelength	250 nm
Injection Volume	20 $\mu\text{L}$
Diluent	Methanol:Water (30:70, v/v)

## Preparation of Solutions

3.1. Standard Stock Solution of **Keto Ziprasidone** (100 µg/mL) Accurately weigh about 10 mg of **Keto Ziprasidone** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3.2. Standard Stock Solution of Ziprasidone (1 mg/mL) Accurately weigh about 100 mg of Ziprasidone working standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3.3. System Suitability Solution Pipette 1 mL of the **Keto Ziprasidone** standard stock solution and 10 mL of the Ziprasidone standard stock solution into a 100 mL volumetric flask. Dilute to volume with the diluent to obtain a solution containing 1 µg/mL of **Keto Ziprasidone** and 100 µg/mL of Ziprasidone.

3.4. Test Sample Preparation (1 mg/mL of Ziprasidone API) Accurately weigh about 100 mg of the Ziprasidone API test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

## System Suitability

Inject the system suitability solution and evaluate the following parameters:

- The resolution between the Ziprasidone and **Keto Ziprasidone** peaks should be not less than 2.0.
- The tailing factor for the **Keto Ziprasidone** peak should be not more than 2.0.
- The relative standard deviation (RSD) for six replicate injections of the **Keto Ziprasidone** peak area should be not more than 2.0%.

## Data Analysis and Calculation

The percentage of **Keto Ziprasidone** in the Ziprasidone API is calculated using the following formula:

$$\% \text{ Keto Ziprasidone} = (\text{Area of Keto Ziprasidone in Sample} / \text{Area of Keto Ziprasidone in Standard}) \times (\text{Concentration of Standard} / \text{Concentration of Sample}) \times 100$$

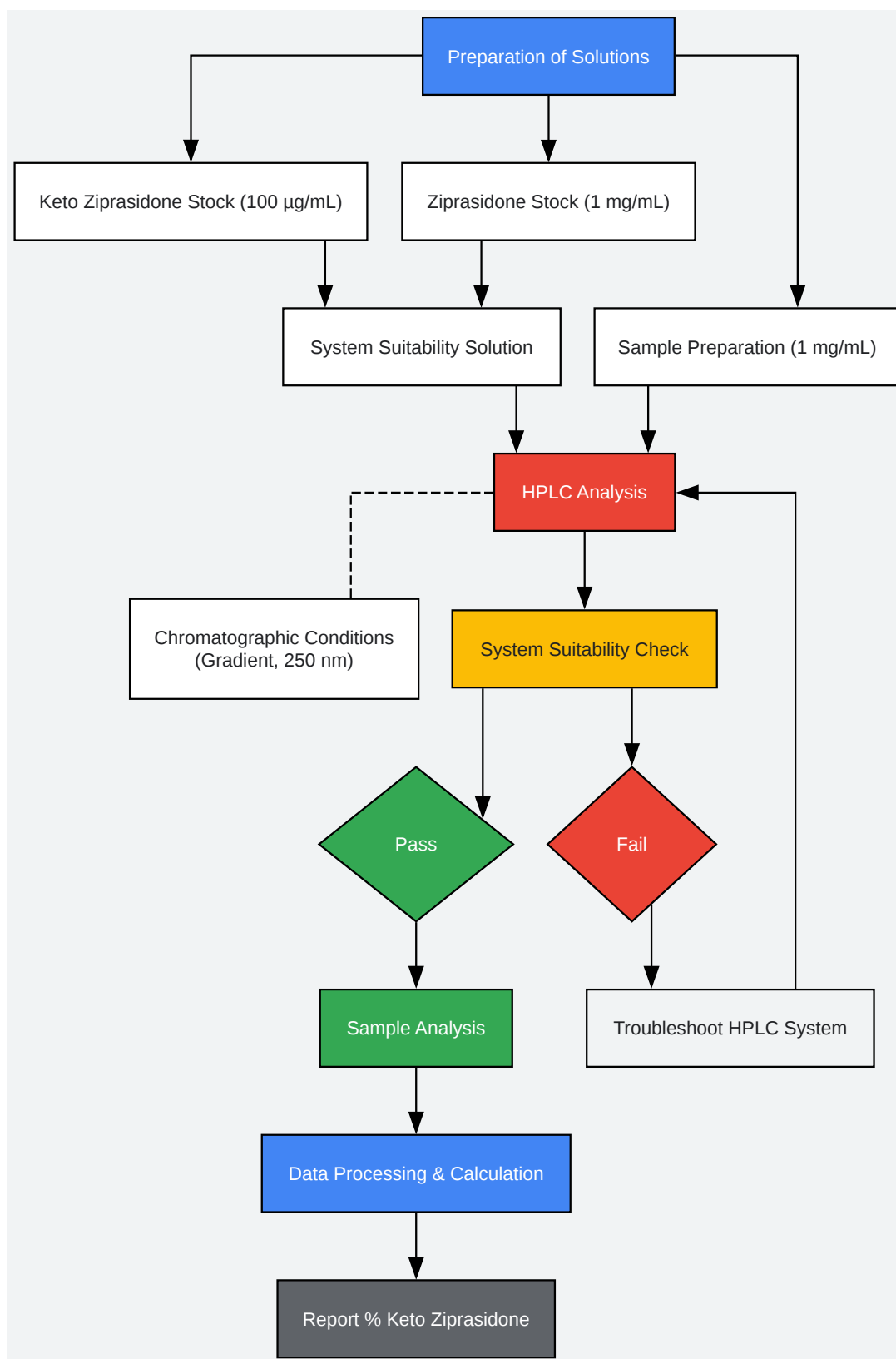
## Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method.

Parameter	Expected Value
Retention Time (Ziprasidone)	Approx. 15 min
Retention Time (Keto Ziprasidone)	Approx. 18 min
Linearity Range (Keto Ziprasidone)	0.1 - 2.0 µg/mL
Correlation Coefficient ( $r^2$ )	> 0.999
Limit of Detection (LOD)	0.03 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL
Accuracy (% Recovery)	98.0 - 102.0%
Precision (%RSD)	< 2.0%

## Experimental Workflow and Diagrams

The overall workflow for the quantification of **Keto Ziprasidone** in Ziprasidone API is depicted in the following diagram.



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Caption: Experimental workflow for **Keto Ziprasidone** quantification.

This detailed application note provides a comprehensive protocol for the quantification of **Keto Ziprasidone** in Ziprasidone API, ensuring the quality and purity of the pharmaceutical ingredient. The method is specific, accurate, and precise, making it suitable for routine quality control laboratories.

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## References

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